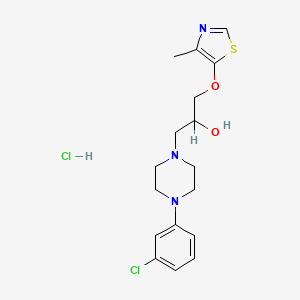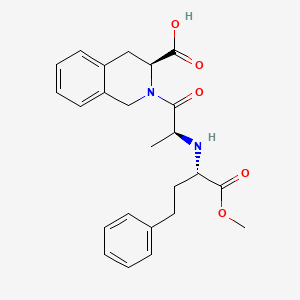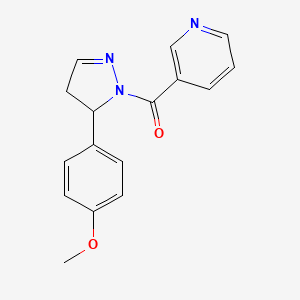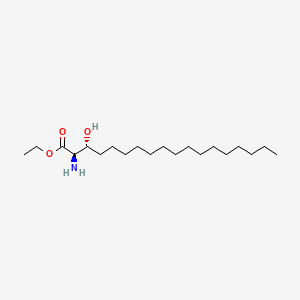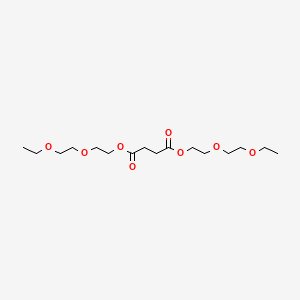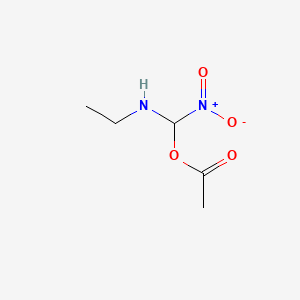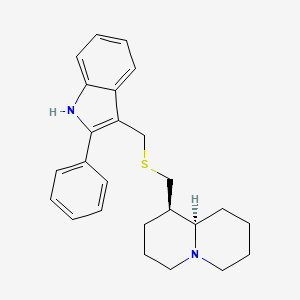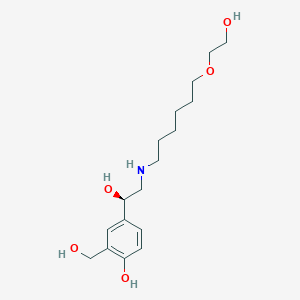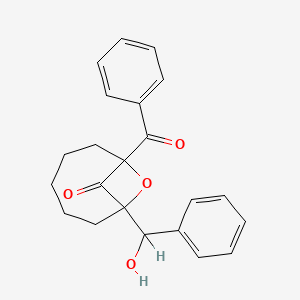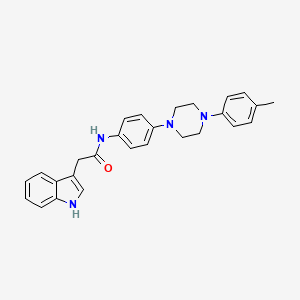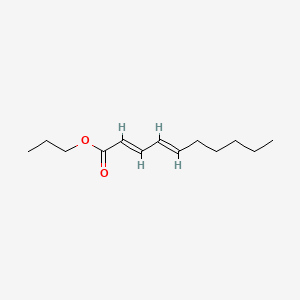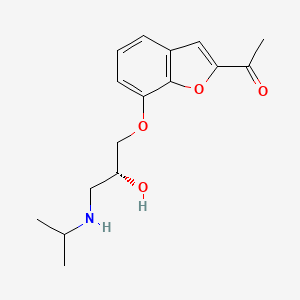
(+)-Befunolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Befunolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of glaucoma and hypertension. This compound is known for its ability to reduce intraocular pressure and manage cardiovascular conditions by blocking the action of endogenous catecholamines on beta-adrenergic receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Befunolol typically involves the reaction of 2-(2-hydroxy-3-(tert-butylamino)propoxy)benzaldehyde with a suitable reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The process may also involve steps like hydrogenation and purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(+)-Befunolol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(+)-Befunolol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-adrenergic receptor interactions.
Biology: Research on its effects on cellular signaling pathways and receptor binding.
Medicine: Extensive studies on its efficacy in treating glaucoma and hypertension.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
Mecanismo De Acción
(+)-Befunolol exerts its effects by binding to beta-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, as well as a reduction in intraocular pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic AMP (cAMP) signaling cascade.
Comparación Con Compuestos Similares
Similar Compounds
- Propranolol
- Timolol
- Atenolol
- Metoprolol
Comparison
(+)-Befunolol is unique in its dual action on both beta-1 and beta-2 adrenergic receptors, providing a broader therapeutic effect compared to some other beta-blockers that may be more selective. Its specific structure also allows for effective intraocular pressure reduction, making it particularly useful in glaucoma treatment.
Propiedades
Número CAS |
66685-75-4 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
1-[7-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m1/s1 |
Clave InChI |
ZPQPDBIHYCBNIG-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)NC[C@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


